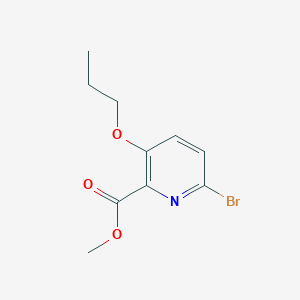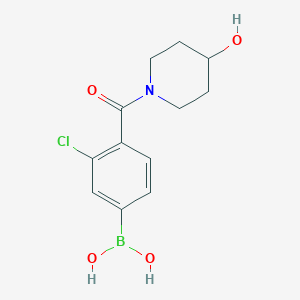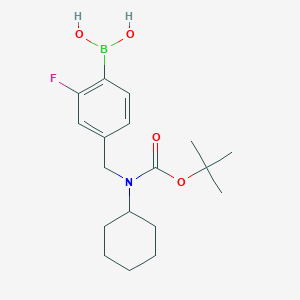
6-Bromo-3-propoxypyridine-2-carboxylic acid methyl ester
Descripción general
Descripción
6-Bromo-3-propoxypyridine-2-carboxylic acid methyl ester, also known as 6-BPPME, is an organic compound with a wide range of applications in the pharmaceutical, chemical, and biological sciences. It is a versatile and useful compound due to its low toxicity and ease of synthesis. 6-BPPME is used in research to study the mechanisms of action of drugs and to explore the biochemical and physiological effects of compounds on the body.
Aplicaciones Científicas De Investigación
Synthesis of Pyrido[3,4-d][1,3]-dioxole-6-onrhoxylic Acid :
- The methylester of 3,4-dihydroxy-pyridine-6-carboxylic acid reacts with bromochloromethane/potassium carbonate, producing methylester of pyrido[3,4-d][1,3]-dioxole-6-onrhoxylic acid. This demonstrates the compound's role in the synthesis of complex heterocyclic structures, which can be crucial in pharmaceutical and material science research (Daliacker, Fechter, & Mues, 1979).
Synthesis of Dopamine and Serotonin Receptors Antagonists :
- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, highlights its application in developing antagonists for neurological applications (Hirokawa, Horikawa, & Kato, 2000).
Synthesis of Biologically Active 1,4-Dihydropyridine-3-carboxylic Acid Esters :
- A series of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates were synthesized, showing potential in creating biologically active 1,4-dihydropyridine-3-carboxylic acid esters, widely used in cardiovascular drug research (Andzans et al., 2013).
Inhibition of Microbial Degradation of Sterol Side Chains :
- Methyl esters of acetylene carboxylic acids, including analogs of the compound, were synthesized and shown to inhibit microbial degradation of sterol side chains, providing insights into microbial interaction with sterols (Ohtsuka, Fujimoto, & Ikekawa, 1986).
Synthesis of 3,3-Dimethoxyazetidine-2-Carboxylic Acid Derivatives :
- Cyclization of γ-amino-α-bromocarboxylic esters resulted in new 3,3-dimethoxyazetidine-2-carboxylates, aiding the development of novel cyclic amino acid derivatives (Mangelinckx et al., 2005).
Formation of Colored Complexes with Group VIII Metal Ions :
- Derivatives of the compound showed potential as analytical reagents, forming colored complexes with Group VIII metal ions, indicating its use in analytical chemistry (Leard, Bedenbaugh, & Bedenbaugh, 1983).
Synthesis of Carboxylic Esters from Carboxylic Acids and Alcohols :
- The compound is involved in the synthesis of various carboxylic esters from carboxylic acids and alcohols, underlining its role in esterification reactions used in the synthesis of organic compounds (Shiina, Ibuka, & Kubota, 2002).
Spectroscopic Characterization of Monoamide Isomers :
- The compound is used in the spectroscopic characterization of new ligand monoamide isomers, demonstrating its role in the structural analysis of organic compounds (Kadir et al., 2019).
Synthesis and Characterization of New Diacid Monomers and Poly (ester-imide) :
- The compound's derivatives are used in the synthesis and characterization of new diacid monomers and poly (ester-imide), contributing to polymer science and material research (Kamel, Mutar, & Khlewee, 2019).
Synthesis of Naphthyridine Derivatives :
- Its application in the condensation of β-dicarbonyl compounds with halogenopyridinecarboxylic acids for the synthesis of naphthyridine derivatives, a structure significant in various pharmacological studies (Ames & Dodds, 1972).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 6-bromo-3-propoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-3-6-15-7-4-5-8(11)12-9(7)10(13)14-2/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMIDYBDBPSFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(N=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-propoxypyridine-2-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















